molecular formula C24H21ClN2OS B2391908 2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one CAS No. 338966-11-3

2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one

Cat. No. B2391908
CAS RN: 338966-11-3
M. Wt: 420.96
InChI Key: WMEKGNSFZUVWJR-UHFFFAOYSA-N
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Description

2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one, also known as compound BSM-7C-3D, is a quinazolinone-based compound that has been studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of the enzyme S-adenosylhomocysteine hydrolase (SAHH) and has been used in studies of SAHH-related diseases and conditions. In

Scientific Research Applications

Medicinal Chemistry Applications

Quinazoline derivatives have been extensively studied for their diverse biological activities, making them significant in medicinal chemistry. The stability of the quinazolinone nucleus allows for the introduction of various bioactive moieties, creating new potential medicinal agents. These compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, addressing the challenge of antibiotic resistance and solubility issues in drug development (Tiwary et al., 2016).

Optoelectronic Material Development

Quinazolines are also pivotal in the synthesis and application of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of quinazoline derivatives make them suitable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These compounds are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Research

Quinazoline derivatives have been highlighted for their anticancer properties, with many compounds showing the ability to inhibit EGFR (Epidermal Growth Factor Receptor), a target in cancer therapy. These derivatives offer a broad spectrum of biological properties, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. The diversity in quinazoline structure allows targeting various therapeutic proteins, making it a promising field for developing new anticancer drugs (Ravez et al., 2015).

Synthetic Chemistry Advances

The synthesis of quinazolines has been a focus of research due to their significant biological properties. Recent advances have explored eco-friendly, mild, atom-efficient, multi-component synthetic strategies for quinazoline construction. These methodologies aim to provide an effective understanding and development of novel quinazolines, contributing to future research and applications in medicinal chemistry and beyond (Faisal & Saeed, 2021).

Safety and Hazards

The safety and hazards associated with 2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one are not specified in the available resources .

properties

IUPAC Name

2-(benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c1-16-10-17(2)12-20(11-16)27-23(15-29-14-18-6-4-3-5-7-18)26-22-13-19(25)8-9-21(22)24(27)28/h3-13H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEKGNSFZUVWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CSCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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